



# **CDDO-Im discovery and synthesis**

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Compound of Interest				
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An In-depth Technical Guide on the Discovery and Synthesis of CDDO-Im

#### Introduction

1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im), also known as RTA-403, is a synthetic oleanane triterpenoid derived from the naturally occurring oleanolic acid.[1] It belongs to a class of compounds developed to leverage the therapeutic potential of triterpenoids, which are known for their pleiotropic biological activities.[2] CDDO-Im is a multifunctional molecule recognized for its potent anti-inflammatory, antioxidant, antiproliferative, and differentiating properties.[2][3] It is significantly more potent than its parent compound, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), in both in vitro and in vivo models.[4]

The primary mechanism of action for CDDO-Im involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense system against oxidative and electrophilic stress.[5][6] By modulating this pathway, CDDO-Im enhances the expression of a wide array of cytoprotective genes.[5][7] Its ability to target multiple dysregulated cellular pathways, including those involved in inflammation and apoptosis, has made it a promising candidate for chemoprevention and therapy in various diseases, including cancer and inflammatory conditions.[5][8][9]

## **Discovery and Synthesis**

The development of CDDO-Im stemmed from efforts to improve the potency of natural triterpenoids like oleanolic acid, which possess weak anti-inflammatory and antitumorigenic



properties.[2] Extensive synthetic modification of the oleanolic acid backbone led to the creation of CDDO and subsequently its more potent imidazolide derivative, CDDO-Im.[2][10]

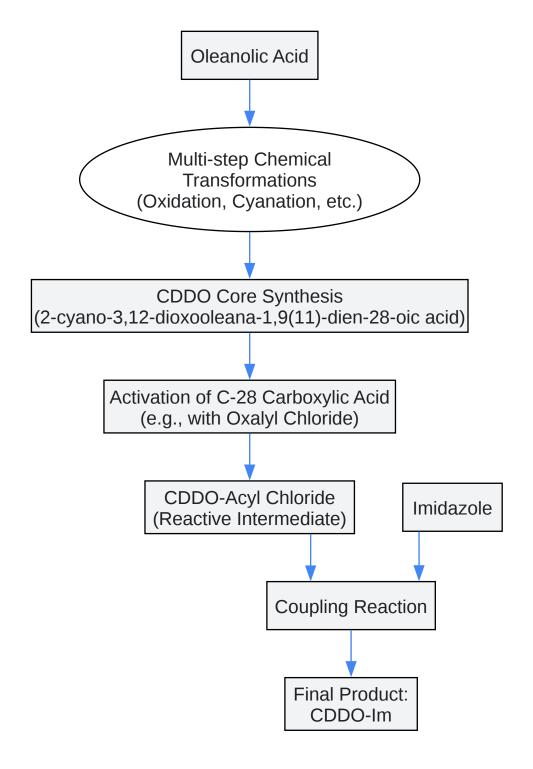
## **Chemical Synthesis**

The synthesis of CDDO-Im is a multi-step process that begins with oleanolic acid. The core structure, CDDO, is first synthesized through a series of chemical transformations. The final step involves coupling the imidazole moiety to the C-28 carboxylic acid of the CDDO backbone. [11]

#### General Synthetic Pathway:

- Formation of the CDDO core: Oleanolic acid undergoes a series of reactions to introduce the α,β-unsaturated ketone in the A-ring, add the cyano group at the C-2 position, and oxidize the C-12 hydroxyl group.[11]
- Activation of the C-28 Carboxylic Acid: The carboxylic acid of CDDO is activated, typically by
  converting it into an acyl chloride using a reagent like oxalyl chloride or thionyl chloride.[11]
  This creates a more reactive intermediate for the subsequent coupling reaction.
- Coupling with Imidazole: The activated CDDO-acyl chloride is then reacted with imidazole in the presence of a non-nucleophilic base. The imidazole nitrogen atom acts as a nucleophile, attacking the acyl chloride and forming the final CDDO-Im product.[11]
- Purification: The crude product is purified using techniques such as column chromatography to yield pure CDDO-Im.[11]





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**Caption:** General workflow for the chemical synthesis of CDDO-Im. (Within 100 characters)

#### **Mechanism of Action**

CDDO-Im's biological effects are mediated through its interaction with multiple signaling pathways, the most prominent being the Keap1-Nrf2 pathway.



## **Activation of the Nrf2 Signaling Pathway**

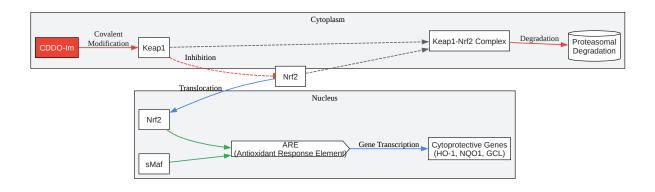
The Nrf2 pathway is the primary cellular defense against oxidative stress.[12] Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome. [5][12]

CDDO-Im is a potent electrophile that covalently modifies specific, highly reactive cysteine residues on Keap1 via Michael addition.[12][13] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.[12] This prevents Nrf2 from being targeted for degradation, leading to its stabilization and accumulation in the nucleus.[5][14] In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes.[5] This binding initiates the transcription of a broad range of cytoprotective genes, including:

- Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (an antioxidant), free iron, and carbon monoxide.[2][7]
- NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress.[5][7]
- Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major cellular antioxidant.[5][14]

This coordinated upregulation of cytoprotective genes fortifies the cell against oxidative damage and inflammation.[3][7] The protective effects of CDDO-Im have been shown to be Nrf2-dependent in numerous studies, as its efficacy is significantly diminished or absent in Nrf2-deficient cells and animals.[5][7][15]





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**Caption:** Activation of the Nrf2 signaling pathway by CDDO-Im. (Within 100 characters)

# **Other Relevant Signaling Pathways**

Beyond Nrf2, CDDO-Im modulates other critical cellular pathways:

- NF-κB Inhibition: CDDO-Im can suppress the pro-inflammatory NF-κB pathway, contributing to its anti-inflammatory effects.[8][9]
- PPARy Activation: CDDO and CDDO-Im are known to bind to and transactivate Peroxisome Proliferator-Activated Receptor γ (PPARγ), although many of their effects are independent of this action.[4][16]
- Induction of Apoptosis: At higher concentrations, CDDO-Im can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of pro-survival pathways like PI3K/Akt.[2][8][17]



- Inhibition of STAT3: The compound has been shown to be a potent inhibitor of the STAT3 signaling pathway, which is often overactive in cancer, promoting proliferation and survival.[9]
- Inhibition of Stem Cell Pathways: In triple-negative breast cancer models, CDDO-Im has been found to down-regulate key molecules in the Notch, TGF-β/Smad, Hedgehog, and Wnt signaling pathways, which are crucial for cancer stem cell function.[18]

# **Quantitative Data Summary**

The biological activities of CDDO-Im have been quantified across numerous studies, demonstrating its high potency.

Table 1: In Vitro Antiproliferative Activity of CDDO-Im

Cell Line	Cancer Type	IC50 Value	Reference
Leukemia (U937)	Human Leukemia	~10-30 nM	[4]
Breast Cancer (MCF-7)	Human Breast Cancer	~10-30 nM	[4]
Pancreatic Cancer (BXPC-3)	Human Pancreatic Cancer	1.5 μΜ	[19]

| Prostate Cancer (DU-145) | Human Prostate Cancer | 0.69  $\mu$ M |[19] |

Table 2: Binding Affinities and Other In Vitro Activities

Target/Assay	Activity	Value	Reference
PPARα	Binding Affinity (Ki)	232 nM	[16][19]
PPARy	Binding Affinity (Ki)	344 nM	[16][19]
Nitric Oxide Production	Inhibition (IC50) in mouse macrophages	0.014 nM	[16]
HO-1 Induction	Effective Concentration in U937 cells	10-100 nM	[2]



| Nrf2 Nuclear Accumulation | Effective Concentration in PBMCs | 20-50 nM |[14] |

Table 3: In Vivo Efficacy of CDDO-Im

Animal Model	Disease	Dosing Regimen	Key Findings	Reference
B16 Murine Melanoma	Cancer	50 μ g/animal , twice daily	Inhibited tumor growth	[16]
Aflatoxin-Induced Rat Liver	Cancer	50 μ g/rat (lowest dose)	85% reduction in pre-cancerous lesions	[1]

| CS-Induced Emphysema (Mice) | Emphysema | 60-90 mg/kg in diet for 6 months | Reduced alveolar destruction and pulmonary hypertension |[15] |

# **Experimental Protocols**

This section provides representative methodologies for studying the synthesis and biological activity of CDDO-Im.

### **Protocol 1: General Synthesis of CDDO-Im from CDDO**

This protocol outlines the final coupling step.[11]

- Activation of CDDO: Dissolve CDDO (1 equivalent) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the solution to 0°C. Add oxalyl chloride (1.2 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the acyl chloride intermediate by Thin Layer Chromatography (TLC).
- Removal of Reagent: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude CDDO-acyl chloride.
- Coupling Reaction: Redissolve the crude CDDO-acyl chloride in anhydrous DCM. In a separate flask, dissolve imidazole (1.1 equivalents) and triethylamine (2.5 equivalents) in



anhydrous DCM.

- Addition: Add the imidazole/triethylamine solution dropwise to the CDDO-acyl chloride solution at 0°C.
- Incubation: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
- Work-up: Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure CDDO-Im.

## **Protocol 2: In Vitro Nrf2 Target Gene Activation Assay**

This protocol details how to measure the induction of Nrf2 target genes in human peripheral blood mononuclear cells (PBMCs).[9]

- Cell Isolation and Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Treatment: Seed the PBMCs in appropriate culture plates. Treat the cells with vehicle (DMSO, typically <0.1%) or varying concentrations of CDDO-Im (e.g., 20 nM, 50 nM) for a specified time (e.g., 6 to 24 hours).
- RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
- Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using a real-time PCR system.
   Use specific TaqMan Gene Expression Assays for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and an endogenous control gene (e.g., 18S rRNA) for normalization.



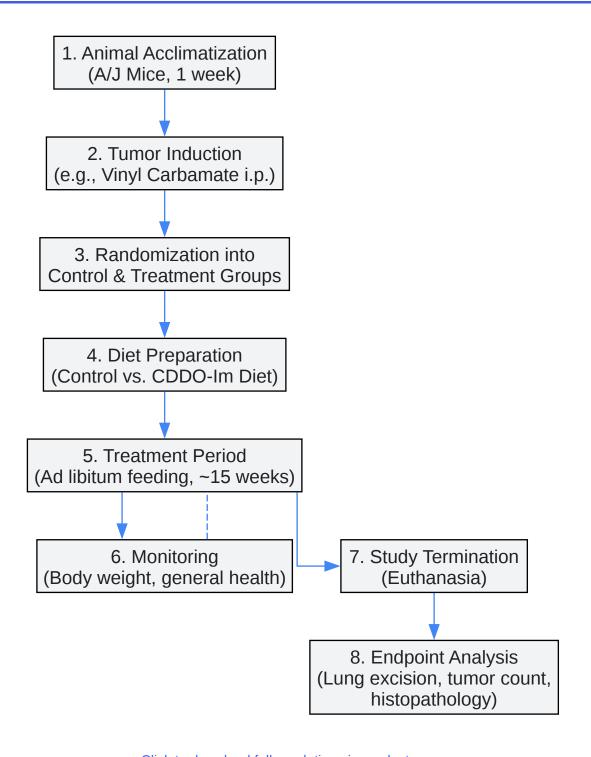
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt)
method to determine the fold change in gene expression in CDDO-Im-treated cells
compared to vehicle-treated controls.

# **Protocol 3: In Vivo Lung Cancer Chemoprevention Model**

This protocol is based on established methods for evaluating triterpenoids in a chemically-induced lung cancer model in A/J mice.[20][21]

- Animal Acclimatization: Acclimate female A/J mice (6-7 weeks old) to the facility for at least one week with free access to standard chow and water.
- Tumor Induction: Induce lung adenocarcinomas by administering a carcinogen, such as vinyl carbamate (e.g., two intraperitoneal injections of 0.32 mg per mouse, one week apart).[20]
- Diet Preparation and Treatment: One week after the final carcinogen injection, randomize the
  mice into control and treatment groups. Prepare powdered diets (e.g., AIN-93G) containing
  the desired concentration of CDDO-Im (e.g., 50, 100, or 200 mg/kg of diet). The compound is
  typically mixed thoroughly with the diet. A control diet containing the vehicle alone should be
  prepared.
- Feeding: Provide the respective diets to the mice ad libitum for the duration of the study (e.g., 15-16 weeks).
- Monitoring: Monitor the body weight of the mice weekly and observe their general health daily to assess for any signs of toxicity.
- Endpoint Analysis: At the end of the study, euthanize the mice. Excise the lungs and count the number of visible tumors on the lung surface. Fix the lungs in formalin for subsequent histopathological analysis to determine tumor multiplicity and volume.





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**Caption:** Experimental workflow for an in vivo chemoprevention study. (Within 100 characters)

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